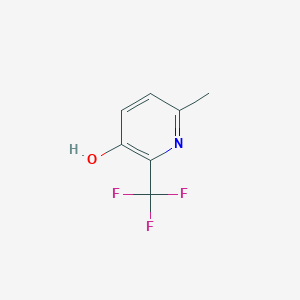
3-Pyridinol, 6-methyl-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinol, 6-methyl-2-(trifluoromethyl)- is a chemical compound with the molecular formula C7H6F3NO It is a derivative of pyridinol, characterized by the presence of a trifluoromethyl group at the 2-position and a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-methyl-2-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinol, 6-methyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinol oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
3-Pyridinol, 6-methyl-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Pyridinol, 6-methyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to various biochemical effects, making the compound a subject of interest in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Trifluoromethyl)pyridin-3-ol: Similar in structure but lacks the methyl group at the 6-position.
2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde: Contains a carboxaldehyde group instead of a hydroxyl group.
Uniqueness
3-Pyridinol, 6-methyl-2-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H6F3NO |
|---|---|
Poids moléculaire |
177.12 g/mol |
Nom IUPAC |
6-methyl-2-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-3-5(12)6(11-4)7(8,9)10/h2-3,12H,1H3 |
Clé InChI |
WXTDHTDVXZARSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)

![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)
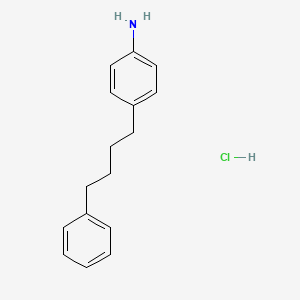
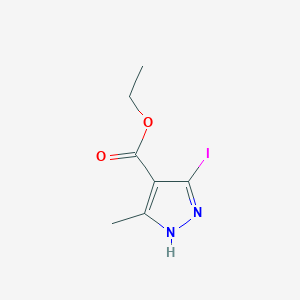

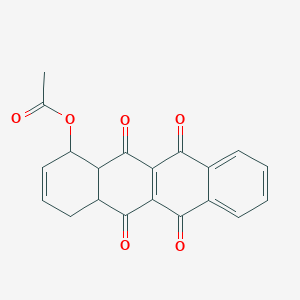

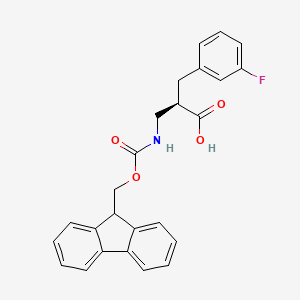


![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)

![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)
